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Abstract
Lipoprotein(a) [Lp(a)] is a significant, genetically determined risk factor for atherosclerotic

cardiovascular disease (ASCVD). The unique apolipoprotein(a) [apo(a)] component of Lp(a) is

encoded by the LPA gene, a product of a fascinating and relatively recent evolutionary journey.

This technical guide provides an in-depth exploration of the evolutionary origins of the LPA

gene, detailing its divergence from the plasminogen (PLG) gene, the subsequent structural

modifications, and the emergence of key features that contribute to its pathogenicity. This

document is intended for researchers, scientists, and drug development professionals seeking

a comprehensive understanding of the genetic underpinnings of Lp(a).

The Genesis of LPA: A Duplication Event
The evolutionary history of the LPA gene began approximately 40 million years ago with the

duplication of the plasminogen (PLG) gene in an ancestor of Old World monkeys, apes, and

humans.[1][2] This seminal event set the stage for the neofunctionalization of the duplicated

gene, leading to the emergence of a novel protein with distinct properties from its progenitor.

While plasminogen plays a crucial role in fibrinolysis, the dissolution of blood clots, the newly

evolved apo(a) protein, and consequently Lp(a), acquired pro-atherosclerotic and pro-

thrombotic functionalities.
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Molecular clock analyses, which estimate the time of divergence between homologous genes

based on the rate of nucleotide substitutions, have been instrumental in pinpointing the origin

of LPA. These studies place the duplication event that separated LPA from PLG in the primate

lineage.

Event
Estimated Time of
Occurrence

Species Affected Reference

LPA gene duplication

from PLG
~40 million years ago

Old World monkeys,

Apes, Humans
[1][2]

Structural Remodeling: The Path to a Novel Protein
Following the duplication event, the ancestral LPA gene underwent significant structural

modifications, distinguishing it from the PLG gene. These changes were critical in shaping the

function of the resulting apo(a) protein.

The primary evolutionary changes included:

Loss of Kringle Domains: The newly formed LPA gene lost the genetic information encoding

for plasminogen's kringle I (KI), kringle II (KII), and kringle III (KIII) domains.[2][3]

Expansion and Diversification of Kringle IV: The kringle IV (KIV) domain underwent a

remarkable expansion and diversification, giving rise to 10 distinct subtypes (KIV-1 to KIV-

10).[2]

Retention and Inactivation of the Protease Domain: While the kringle V (KV) and the

protease domain were retained, the protease domain in apo(a) is catalytically inactive due to

accumulated mutations.[2][3]

Emergence of the Kringle IV-2 Copy Number Variation (CNV): A defining feature of the

human LPA gene is the highly polymorphic copy number variation (CNV) of the KIV-2

domain. This region consists of a variable number of tandem repeats, with the number of

repeats inversely correlated with plasma Lp(a) levels.[1][4]
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Evolutionary pathway from the PLG gene to the LPA gene.

The Kringle IV-2 Copy Number Variation: A Major
Determinant of Lp(a) Levels
The KIV-2 CNV is the primary genetic determinant of plasma Lp(a) concentrations, accounting

for a significant portion of the inter-individual variability.[1] Alleles with a lower number of KIV-2

repeats are associated with smaller apo(a) isoforms and higher plasma Lp(a) levels. This is

because smaller apo(a) proteins are more efficiently processed and secreted from hepatocytes.

KIV-2 Repeat Numbers Across Populations
The number of KIV-2 repeats varies considerably among different ethnic populations,

contributing to the observed differences in mean Lp(a) levels.

Population
Mean KIV-2 Copy
Number

Correlation with
Lp(a) levels (rs)

Reference

European Caucasians Lowest -0.31 [5]

South Asians Intermediate -0.22 [5]

Chinese Highest -0.16 [5]

African Americans
Variable, often smaller

isoforms

Weaker inverse

correlation
[6]
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Interestingly, an apo(a)-like protein has also been identified in hedgehogs. However,

phylogenetic analysis reveals that this protein evolved independently from the primate apo(a).

[1] The hedgehog apo(a) is derived from a duplication of the plasminogen gene's kringle III

domain, providing a striking example of convergent evolution at the molecular level, where

similar traits arise independently in different lineages.[1]

Experimental Protocols
Determination of KIV-2 Copy Number
5.1.1. Quantitative Real-Time PCR (qPCR)

A rapid and widely used method for estimating KIV-2 copy number from genomic DNA.[7]

Principle: This method utilizes a duplex TaqMan assay with a FAM-labeled target assay for

the KIV-2 region and a VIC-labeled reference assay for a gene with a known stable copy

number (e.g., RNase P). The relative quantity of the target is compared to the reference to

determine the copy number.

Protocol Outline:

Extract high-quality genomic DNA from whole blood or buffy coat.

Design and validate qPCR primers and probes specific for a conserved region within the

KIV-2 repeats and the reference gene.

Perform duplex qPCR in quadruplicate for each sample, including a calibrator sample with

a known KIV-2 copy number.

Calculate the delta Ct (dCt) between the target and reference assays for both the

unknown and calibrator samples.

Determine the delta-delta Ct (ddCt) by subtracting the calibrator dCt from the unknown

sample dCt.

Calculate the relative quantity (RQ) as 2-ddCt.
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The copy number of the unknown sample is the RQ multiplied by the copy number of the

calibrator.[8]

Genomic DNA Extraction

Duplex TaqMan qPCR
(KIV-2 Target & Reference Gene)

Relative Quantification Analysis
(ΔΔCt Method)

KIV-2 Copy Number Determination

Click to download full resolution via product page

Workflow for KIV-2 copy number determination by qPCR.

5.1.2. Whole-Genome Sequencing (WGS) with DRAGEN

A more recent and highly accurate method for determining KIV-2 copy number, especially with

the advent of advanced bioinformatic tools like the DRAGEN (Dynamic Read Analysis for

GENomics) platform.[9][10]

Principle: This approach utilizes the counts of reads that map to any of the KIV-2 repeat

regions in the reference genome. The read counts are then normalized and scaled to

generate a total copy number. Phased allele-specific copy numbers can also be determined

by leveraging heterozygous single nucleotide polymorphisms (SNPs) within the introns of the

KIV-2 repeats.

Protocol Outline:

Perform whole-genome sequencing of the sample to generate short-read data.
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Align the sequencing reads to a human reference genome using a specialized pipeline

that can handle the repetitive nature of the KIV-2 region.

Utilize the DRAGEN KIV-2 caller to count the number of reads mapped to all KIV-2 copies.

Perform GC-correction by internal normalization against a panel of other genomic regions.

Scale the resulting value to obtain the total KIV-2 copy number.

For allelic copy number, identify phased heterozygous intronic markers to assign reads to

specific parental alleles.

Phylogenetic Analysis
Principle: Phylogenetic analysis reconstructs the evolutionary relationships between genes

or proteins based on their sequence similarities.

Protocol Outline:

Sequence Retrieval: Obtain the nucleotide or amino acid sequences of the LPA and PLG

genes from various species from public databases such as GenBank or Ensembl.

Multiple Sequence Alignment: Align the sequences using a multiple sequence alignment

tool like ClustalW or MAFFT to identify homologous regions and sequence variations.

Phylogenetic Tree Construction: Use a phylogenetic analysis software package (e.g.,

MEGA, PHYLIP) to construct a phylogenetic tree.[11][12] Common methods include:

Maximum Likelihood: A statistical method that finds the tree that maximizes the

likelihood of observing the given sequence data.

Neighbor-Joining: A distance-matrix method that builds the tree by progressively

clustering the most closely related sequences.

Tree Validation: Assess the reliability of the tree topology using bootstrapping, which

involves resampling the sequence data and reconstructing the tree multiple times.
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Signaling Pathways and Pathophysiological
Implications
The structural evolution of apo(a) has endowed Lp(a) with several pro-atherosclerotic and pro-

thrombotic properties.

Pro-thrombotic Pathway
Due to its homology with plasminogen, apo(a) can compete with plasminogen for binding to

fibrin and cell surfaces, thereby inhibiting fibrinolysis and promoting a pro-thrombotic state.

Lipoprotein(a)

PlasminogenInhibits Activation

FibrinCompetitively Binds

PlasminActivation

Fibrinolysis
(Clot Dissolution)
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Pro-thrombotic mechanism of Lipoprotein(a).

Pro-atherosclerotic Pathway
Lp(a) contributes to atherosclerosis through multiple mechanisms, including the delivery of

oxidized phospholipids (OxPLs) to the arterial wall, which promotes inflammation, endothelial

dysfunction, and the recruitment of monocytes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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